3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
Overview
Description
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is an organic compound with the molecular formula C5H8N4O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its tetrazole group, it may act as a bioisostere for carboxylic acid groups, potentially interacting with biological targets in a similar manner .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
The tetrazole ring in 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid is considered a biomimic of the carboxylic acid functional group . This allows it to participate in biochemical reactions similarly to carboxylic acids. Specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known based on the available literature.
Molecular Mechanism
It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen , but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound are not currently documented.
Metabolic Pathways
Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may not be involved in typical metabolic pathways. The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid typically involves the reaction of 5-methyl-1H-tetrazole with a suitable propanoic acid derivative. One common method is the alkylation of 5-methyl-1H-tetrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-1-yl)propanoic acid: This compound has a similar structure but lacks the methyl group on the tetrazole ring.
5-Methyl-1H-tetrazole: A simpler compound that serves as a precursor for the synthesis of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid.
Uniqueness
This compound is unique due to the presence of both the tetrazole ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHMAWHZWZJDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390214 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-20-0 | |
Record name | 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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